1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-2-4-14(5-3-12)19-11-13(10-15(19)21)18-16(22)17-6-8-23-9-7-20/h2-5,13,20H,6-11H2,1H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKIQJDFXJBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(2-hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
This compound features a pyrrolidine core, which is a common scaffold in many biologically active compounds. The presence of the hydroxyethoxy group may enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Receptor Binding : It may bind to specific receptors, influencing cell signaling and physiological responses.
- Signal Transduction Modulation : The compound could affect various signal transduction pathways, impacting cellular functions such as proliferation and apoptosis.
Anticancer Activity
Several studies have focused on the anticancer potential of similar compounds. For example, pyrimidine nucleoside analogs have demonstrated significant inhibition of cell proliferation in cancer cell lines . The structural similarities suggest that this compound may also exhibit anticancer properties through similar mechanisms.
Antiviral Activity
Compounds with N-heterocyclic structures have been investigated for antiviral activities. Some studies highlight their efficacy against viruses like HIV and others, suggesting that this compound may warrant further investigation in this area .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated enzyme inhibition by related pyrrolidine compounds, suggesting potential for metabolic regulation. |
| Study B | Evaluated the anticancer effects of pyrimidine derivatives; indicated significant cytotoxicity against A431 vulvar epidermal carcinoma cells. |
| Study C | Investigated antiviral properties; showed promising results against HIV with low cytotoxicity. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other urea derivatives containing the 5-oxo-1-(p-tolyl)pyrrolidin-3-yl scaffold. Below is a comparative analysis based on substituent variations, molecular properties, and available data from diverse sources.
Substituent Variations and Molecular Characteristics
Key Observations
- Hydrophilicity : The target compound’s hydroxyethoxyethyl group may confer greater aqueous solubility compared to the 3-hydroxypropyl analog (291.35 g/mol) and the pyridinylmethyl derivative (324.4 g/mol) .
- Aromatic Interactions : The pyridin-2-ylmethyl substituent in the CAS 891090-60-1 compound could enhance binding to aromatic receptors or materials via π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
